2-Bromo-5-fluorophenyl acetate
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Overview
Description
2-Bromo-5-fluorophenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on the phenyl ring, with an acetate group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorophenyl acetate can be achieved through several methods. One common approach involves the bromination of 5-fluorophenyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or column chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-5-fluorophenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorophenyl acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and binding affinity of the compound. The acetate group can undergo hydrolysis to release acetic acid, which may further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
Uniqueness
2-Bromo-5-fluorophenyl acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
2-Bromo-5-fluorophenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H6BrF
- Molecular Weight : 217.04 g/mol
The compound features a phenyl ring with bromine and fluorine substituents, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains. Studies have shown that halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt cellular processes in pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The presence of bromine and fluorine may enhance its binding affinity to specific cancer-related targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, influencing pathways related to cell growth and apoptosis. For example, it has been noted that similar compounds can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor growth suppression .
- Receptor Binding : The unique substituents on the phenyl ring can enhance the compound's affinity for various receptors, potentially leading to altered signaling pathways within cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of HeLa cells, with evidence of apoptosis being induced as observed through flow cytometry analysis .
Data Table
Properties
Molecular Formula |
C8H6BrFO2 |
---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl) acetate |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-8-4-6(10)2-3-7(8)9/h2-4H,1H3 |
InChI Key |
LLAUPCWQQIAVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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